molecular formula C8H14N2O B7763217 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B7763217
M. Wt: 154.21 g/mol
InChI Key: VQNLWGKUCODXHS-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C8H14N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole with ethyl magnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

  • 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol
  • 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Comparison: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLWGKUCODXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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